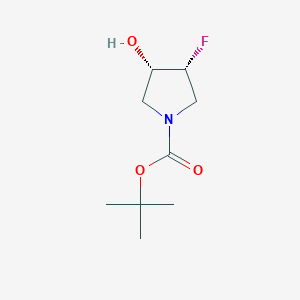

(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

説明

特性

IUPAC Name |

tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBDFQPHEPDHQW-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Route

A practical approach to synthesizing (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine starts from readily available 4-oxo-L-proline derivatives, which provide a suitable scaffold for stereoselective modifications. The synthetic strategy typically involves:

- Fluorination: Introduction of a fluorine atom at the 3-position, often using electrophilic fluorinating agents under controlled conditions to ensure stereoselectivity.

- Hydroxylation: Installation of the hydroxyl group at the 4-position, frequently via stereoselective reduction or oxidation reactions.

- Protection: Boc-protection of the nitrogen atom to stabilize the intermediate and final compounds.

This methodology is supported by the work of Testa et al. (2018), who reported facile synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines, including the (3R,4S) isomer, starting from 4-oxo-L-proline derivatives.

Detailed Preparation Example from Patent Literature

A relevant chemical resolution preparation method for related fluorinated piperidine derivatives, which can be adapted for pyrrolidines, is described in CN110922354A. The key steps include:

Step 1: Esterification and Resolution

- Starting from cis racemate 1-Boc-3-fluoropiperidine-4-carboxylic acid, esterification with (S)-phenethyl alcohol is performed in anhydrous tetrahydrofuran under nitrogen.

- Triphenylphosphine and diethyl azodicarboxylate are used as reagents to facilitate ester formation.

- The reaction is conducted at 0 °C initially, then warmed to room temperature.

- The product is purified by silica gel chromatography, yielding diastereomeric esters separable by chromatographic methods.

Step 2: Hydrogenolysis

- The esterified intermediates are subjected to catalytic hydrogenation using Pd/C under hydrogen atmosphere to remove protecting groups or reduce functionalities.

- The reaction is monitored and purified to yield enantiomerically enriched 1-Boc-3-fluoropiperidine-4-carboxylic acid derivatives with >95% ee.

Although the patent focuses on piperidine derivatives, analogous strategies apply to pyrrolidine systems, with adjustments in reaction conditions and reagents to accommodate ring size and substitution patterns.

Summary Table of Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Esterification | 1-Boc-3-fluoropiperidine-4-carboxylic acid, (S)-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, THF, 0 °C to RT | 45.8 | Not specified | Diastereomeric esters formed |

| Hydrogenolysis | Pd/C (10%), H2 (1 atm), ethyl acetate, 12 h | 92-93 | >95% | Removal of protecting groups, purification |

| Fluorination & Hydroxylation | Electrophilic fluorinating agents, stereoselective hydroxylation from 4-oxo-L-proline derivatives | Variable | High (stereoselective) | Achieves (3R,4S) configuration |

Additional Notes on Methodology

- The use of protecting groups such as Boc is essential to prevent side reactions and enable selective transformations.

- Reaction conditions such as temperature, solvent, and atmosphere (e.g., nitrogen or hydrogen) are carefully controlled to maintain stereochemical integrity.

- Purification techniques including silica gel chromatography and crystallization are critical for isolating pure stereoisomers.

- Analytical techniques such as ^1H NMR, MS-ESI, optical rotation, and chiral HPLC are employed to confirm structure and purity.

化学反応の分析

Types of Reactions

(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, OsO4, KMnO4

Reduction: NaBH4, LiAlH4

Substitution: NaN3, KCN

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of hydroxyl derivatives.

Substitution: Formation of azido or cyano derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow for diverse modifications and functionalizations that are essential in creating various pharmaceuticals and biologically active compounds.

Synthetic Routes

- The synthesis typically involves:

- Fluorination : Introduction of the fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Hydroxylation : Achieved through oxidation reactions with osmium tetroxide or potassium permanganate.

- Protection : The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Biological Applications

Enzyme Mechanisms and Protein-Ligand Interactions

- (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to mimic natural substrates makes it valuable for probing the specificity and activity of various enzymes .

Pharmaceutical Intermediate

- The compound is investigated as a pharmaceutical intermediate in drug development. Its modifications improve the pharmacokinetic properties of drug candidates, enhancing their efficacy and stability .

Targeted Protein Degradation

- Research indicates that substituting hydroxyproline with this compound in proteolysis targeting chimeras (PROTACs) led to effective degradation of Brd4 at significantly lower concentrations than traditional ligands. This demonstrates its potential to enhance pharmacological properties while maintaining biological activity .

Fluorinated Prolines in Therapeutics

- A comparative study revealed that this compound exhibited binding affinities comparable to natural hydroxyproline derivatives, indicating its potential therapeutic applications in targeted cancer therapies. While its affinity was slightly reduced, its cellular activities remained robust .

Stabilization of HIF-1α

- The compound has been shown to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), influencing cellular responses to hypoxia. The modifications introduced by fluorination and hydroxylation affect peptide conformational dynamics, enhancing stability and interaction with cellular machinery .

| Compound | Target | Binding Affinity | Biological Activity |

|---|---|---|---|

| This compound | VHL E3 ligase | Moderate | Effective in targeted protein degradation |

| Natural Hydroxyproline | VHL E3 ligase | High | Standard binding for HIF-1α degradation |

| Other Fluorinated Prolines | Various targets | Variable | Enhanced lipophilicity and metabolic stability |

作用機序

The mechanism of action of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. The Boc protecting group ensures stability and prevents unwanted side reactions during synthesis.

類似化合物との比較

Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are widely used in medicinal chemistry for their conformational constraints and bioisosteric properties. Key analogs include:

Key Differences :

- Stereochemistry : The (3R,4S) configuration of the target compound distinguishes it from (3S,4S)-isomers, which exhibit divergent binding modes in enzymatic systems (e.g., altered hydrogen bonding with NADH in dehydrogenase interactions) .

- Substituent Effects : The 3-fluoro-4-hydroxyl motif enhances polarity compared to 3,3-difluoropyrrolidine, making it more suitable for aqueous-phase reactions .

Boc-Protected Analogs with Varied Functional Groups

Boc protection is critical for amine stability. Notable analogs include:

Comparison :

- Amino vs. Hydroxyl: The amino group in 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine enables nucleophilic reactions (e.g., amide coupling), whereas the hydroxyl group in the target compound favors oxidation or glycosylation .

- Fluorine Positioning : Fluorine at position 4 (vs. 3) in some analogs alters electronic effects and steric hindrance, impacting receptor binding .

Piperidine and Heterocyclic Derivatives

Piperidines and expanded rings offer distinct conformational profiles:

Contrasts :

生物活性

(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine, also known as (3R,4S)-F-Hyp, is a fluorinated derivative of proline that has garnered attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and implications in drug development.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a fluorine atom at the C3 position and a hydroxyl group at the C4 position. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine function. The synthesis of (3R,4S)-F-Hyp involves several steps, including the fluorination of proline derivatives and subsequent protection of functional groups. Notably, methods utilizing readily available 4-oxo-l-proline derivatives have been developed to produce all four diastereoisomers of 3-fluoro-4-hydroxyprolines efficiently .

The biological activity of (3R,4S)-F-Hyp is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. The incorporation of fluorine enhances lipophilicity and metabolic stability, which can improve binding affinity to target proteins . For instance, (3R,4S)-F-Hyp has been shown to bind to the von Hippel–Lindau (VHL) E3 ligase, which plays a critical role in the degradation of hypoxia-inducible factor 1-alpha (HIF-1α) substrate peptides .

Case Studies and Research Findings

-

Targeted Protein Degradation :

- Research indicates that substituting hydroxyproline with (3R,4S)-F-Hyp in PROTAC (proteolysis targeting chimeras) led to effective degradation of Brd4 at concentrations significantly lower than those required for traditional ligands. This demonstrates the compound's ability to maintain biological activity while enhancing pharmacological properties .

-

Fluorinated Prolines in Therapeutics :

- A comparative study on various fluorinated prolines revealed that (3R,4S)-F-Hyp exhibited binding affinities comparable to those of natural hydroxyproline derivatives. It was noted that while the affinity was slightly reduced, the cellular activities remained robust, indicating potential for therapeutic applications in targeted cancer therapies .

-

Stabilization of HIF-1α :

- The compound's role as a stabilizer for HIF-1α was highlighted in studies focusing on cellular responses to hypoxia. The hydroxylation and fluorination modifications were shown to influence the conformational dynamics of peptides involved in this pathway, thereby enhancing their stability and interaction with cellular machinery .

Comparative Biological Activity Table

| Compound | Target | Binding Affinity | Biological Activity |

|---|---|---|---|

| (3R,4S)-F-Hyp | VHL E3 ligase | Moderate | Effective in targeted protein degradation |

| Natural Hydroxyproline | VHL E3 ligase | High | Standard binding for HIF-1α degradation |

| Other Fluorinated Prolines | Various targets | Variable | Enhanced lipophilicity and metabolic stability |

Q & A

Q. How can the Boc protection step be optimized during synthesis to minimize side reactions?

The Boc (tert-butoxycarbonyl) protection step is critical for preserving the pyrrolidine amine group. Key considerations include:

- Reagent selection : Use Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) with a catalytic base like DMAP to enhance reactivity .

- Temperature control : Maintain temperatures between 0–25°C to prevent premature deprotection or racemization .

- Monitoring : Employ TLC or in-situ FTIR to track reaction completion and avoid over-alkylation. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents .

Q. What chromatographic techniques are effective for purifying (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >97% purity, as validated in similar fluorinated pyrrolidines .

- Flash chromatography : Use silica gel and a gradient of ethyl acetate in hexane (10–50%) to separate stereoisomers .

- Preparative TLC : For small-scale purification, employ silica plates with dichloromethane/methanol (9:1) for rapid isolation .

Q. How is the stereochemical configuration confirmed post-synthesis?

- 1H/19F NMR : Analyze coupling constants (e.g., and ) to verify the 3R,4S configuration. For example, axial fluorine in the 3-position causes distinct splitting patterns in adjacent protons .

- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as demonstrated for related fluorophenyl-pyrrolidines .

- Optical rotation : Compare experimental [α] values with literature data for enantiomeric purity .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, EN166-certified goggles, and lab coats to prevent skin/eye contact. Use N95 respirators if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods to maintain airborne concentrations below OSHA limits .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3R,4S stereochemistry influence biological activity in target systems?

The 3R,4S configuration enhances binding affinity to enzymes with chiral active sites. For example:

- Phosphatase inhibition : Fluorine at the 3-position increases electronegativity, stabilizing hydrogen bonds with catalytic residues (e.g., in PF-06465469-related studies) .

- Metabolic stability : The hydroxyl group at 4S participates in hydrogen-bonding networks, reducing oxidative metabolism in liver microsomes . Computational docking (e.g., AutoDock Vina) can predict binding modes using crystallographic data from analogous compounds .

Q. What strategies mitigate discrepancies in reported toxicity profiles?

- Batch analysis : Compare impurity profiles (e.g., via LC-MS) to identify contaminants causing variability. For instance, residual fluorinated byproducts may explain conflicting cytotoxicity results .

- In vitro assays : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) under controlled conditions (pH 7.4, 37°C) to normalize data .

- Literature reconciliation : Cross-reference studies using CAS registry numbers to exclude structurally dissimilar analogs .

Q. How does fluorination at the 3-position affect pharmacokinetic properties?

- Lipophilicity : Fluorine increases logP by ~0.25, enhancing blood-brain barrier penetration (measured via shake-flask method) .

- Metabolic resistance : The C-F bond resists CYP450-mediated oxidation, prolonging half-life (t > 6 hrs in rat plasma) .

- Solubility : Despite higher logP, the hydroxyl group at 4S improves aqueous solubility (5–10 mg/mL in PBS) via hydrogen bonding .

Q. What computational methods predict the compound’s stability under physiological conditions?

- Molecular dynamics (MD) simulations : Simulate interactions with water molecules to assess hydrolytic stability of the Boc group .

- DFT calculations : Calculate bond dissociation energies (BDEs) for the C-F and C-O bonds to prioritize labile sites for derivatization .

- pKa prediction : Use software like MarvinSuite to estimate the hydroxyl group’s pKa (~9.5), informing formulation at pH 7–8 for optimal stability .

Q. How can enantiomeric impurities be quantified and controlled?

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (85:15) to resolve enantiomers (R > 1.5) .

- Circular dichroism (CD) : Compare CD spectra with pure enantiomers to detect <2% impurities .

- Synthetic control : Optimize asymmetric hydrogenation conditions (e.g., Ru-BINAP catalysts) to achieve >99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。